Elemicin-d3
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Overview
Description
Elemicin-d3 is a deuterated form of elemicin, a naturally occurring phenylpropene found in the essential oils of various plants, including nutmeg (Myristica fragrans). The deuterium labeling in this compound makes it a valuable compound for scientific research, particularly in the fields of pharmacokinetics and drug metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Elemicin-d3 is synthesized by incorporating deuterium atoms into the molecular structure of elemicin. The process typically involves the hydrogenation of elemicin in the presence of deuterium gas (D2) under controlled conditions. This reaction replaces the hydrogen atoms in the methoxy groups with deuterium, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient deuterium incorporation .
Chemical Reactions Analysis
Types of Reactions
Elemicin-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes and ketones.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylpropenes.
Scientific Research Applications
Elemicin-d3 has a wide range of scientific research applications:
Chemistry: Used as a tracer in studies involving the metabolic pathways of phenylpropenes.
Biology: Employed in research on enzyme interactions and metabolic processes.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetic properties.
Industry: Utilized in the development of new drugs and as a reference standard in analytical chemistry
Mechanism of Action
Elemicin-d3 exerts its effects by interacting with various molecular targets and pathways. It is known to inhibit stearoyl-CoA desaturase 1 (SCD1), an enzyme involved in lipid metabolism. The inhibition of SCD1 leads to a disequilibrium of lysophosphatidylcholines (LPCs), affecting cellular lipid homeostasis .
Comparison with Similar Compounds
Similar Compounds
Myristicin: Another phenylpropene found in nutmeg, known for its psychoactive properties.
Safrole: A phenylpropene with similar chemical structure, used in the synthesis of various chemicals.
Methyleugenol: A phenylpropene with antimicrobial and insecticidal properties
Uniqueness of Elemicin-d3
This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in pharmacokinetic research, where understanding the metabolic fate of compounds is crucial .
Properties
Molecular Formula |
C12H16O3 |
---|---|
Molecular Weight |
211.27 g/mol |
IUPAC Name |
1,3-dimethoxy-5-prop-2-enyl-2-(trideuteriomethoxy)benzene |
InChI |
InChI=1S/C12H16O3/c1-5-6-9-7-10(13-2)12(15-4)11(8-9)14-3/h5,7-8H,1,6H2,2-4H3/i4D3 |
InChI Key |
BPLQKQKXWHCZSS-GKOSEXJESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1OC)CC=C)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC=C |
Origin of Product |
United States |
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